molecular formula C19H24N6O B10941247 6-cyclopropyl-1-methyl-N-[3-(1H-pyrazol-1-yl)pentyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-1-methyl-N-[3-(1H-pyrazol-1-yl)pentyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10941247
M. Wt: 352.4 g/mol
InChI Key: MMEDILVYAWHXDN-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-1-METHYL-N~4~-[3-(1H-PYRAZOL-1-YL)PENTYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-1-METHYL-N~4~-[3-(1H-PYRAZOL-1-YL)PENTYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and pyridine intermediates. The cyclopropyl group is introduced through a cyclopropanation reaction, while the carboxamide group is formed via an amide coupling reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Advanced techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-1-METHYL-N~4~-[3-(1H-PYRAZOL-1-YL)PENTYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazolopyridine derivatives.

Scientific Research Applications

6-CYCLOPROPYL-1-METHYL-N~4~-[3-(1H-PYRAZOL-1-YL)PENTYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-1-METHYL-N~4~-[3-(1H-PYRAZOL-1-YL)PENTYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-CYCLOPROPYL-1-METHYL-N~4~-[3-(1H-PYRAZOL-1-YL)PENTYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific structural features, such as the cyclopropyl group and the pyrazolopyridine core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H24N6O

Molecular Weight

352.4 g/mol

IUPAC Name

6-cyclopropyl-1-methyl-N-(3-pyrazol-1-ylpentyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H24N6O/c1-3-14(25-10-4-8-21-25)7-9-20-19(26)15-11-17(13-5-6-13)23-18-16(15)12-22-24(18)2/h4,8,10-14H,3,5-7,9H2,1-2H3,(H,20,26)

InChI Key

MMEDILVYAWHXDN-UHFFFAOYSA-N

Canonical SMILES

CCC(CCNC(=O)C1=CC(=NC2=C1C=NN2C)C3CC3)N4C=CC=N4

Origin of Product

United States

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